Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate
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Overview
Description
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate is a chemical compound known for its utility in organic synthesis, particularly in the field of click chemistry. It consists of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate typically involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azides in the presence of copper catalysts to form triazoles.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Acids: Mild acids such as trifluoroacetic acid are used for the deprotection of the t-Boc group.
Major Products Formed
Scientific Research Applications
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate involves its reactivity in click chemistry and deprotection reactions. The propargyl group reacts with azides to form stable triazoles, while the t-Boc group can be removed to expose the amine functionality. These reactions are facilitated by copper catalysts and mild acids, respectively .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- Tert-butyl prop-2-yn-1-ylcarbamate
Uniqueness
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate is unique due to its combination of a propargyl group and a t-Boc protected amine group. This dual functionality allows it to participate in click chemistry reactions and deprotection processes, making it a versatile compound in organic synthesis and biochemical applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-prop-2-ynoxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h1H,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYOWXZLSSFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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